![molecular formula C19H10BrF3N2S B2722296 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-49-8](/img/structure/B2722296.png)
2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a novel synthetic compound that has recently been studied for its potential applications in chemical and biomedical research. It is a brominated nitrile derivative of nicotinonitrile, a type of organic compound that has been used in various organic synthesis reactions. In recent years, this compound has been studied for its potential applications in medicinal chemistry and biochemistry, due to its unique properties.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on nicotinonitrile derivatives, including compounds structurally related to 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile, has provided insight into the non-planarity of these molecules, their intermolecular interactions, and the formation of supramolecular structures. Studies by Chantrapromma et al. (2009) on a closely related nicotinonitrile derivative revealed the non-planar nature of the molecule, highlighting dihedral angles between the central pyridine ring and attached phenyl rings, alongside weak intermolecular interactions that contribute to the formation of supramolecular chains in the crystal structure (Chantrapromma et al., 2009).
Synthesis and Chemical Reactivity
The synthesis and reactivity of nicotinonitrile derivatives have been a subject of interest due to their potential applications in producing pharmacologically active compounds and materials with specific chemical properties. For instance, the work by Eberhard et al. (1973) on the reactions of nitriles without α hydrogen atoms on phosphol enes oxides or sulfides anions yielding cycloheptadienes underlines the chemical versatility of such compounds (Eberhard, Lampin, & Mathey, 1973).
Antiprotozoal Activity
Derivatives of nicotinonitrile have shown promise in antiprotozoal activity. Ismail et al. (2003) synthesized a compound from a nicotinonitrile derivative that exhibited significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these parasites (Ismail et al., 2003).
Material Science Applications
In material science, the incorporation of fluorinated nicotinonitrile derivatives into polymers has been explored to enhance the properties of materials. For example, novel sulfonated thin-film composite nanofiltration membranes with improved water flux were developed using sulfonated aromatic diamine monomer, demonstrating the role of such derivatives in fabricating advanced materials for water treatment and other applications (Liu et al., 2012).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2S/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHJNCICEPTGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

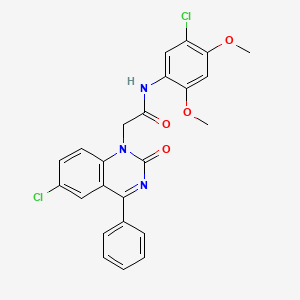
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2722214.png)
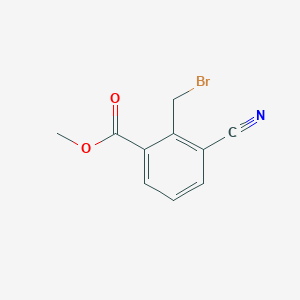
![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)
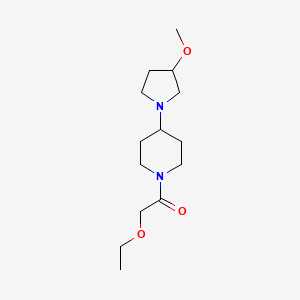
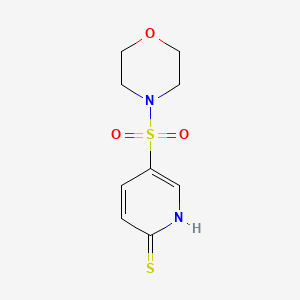
![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)
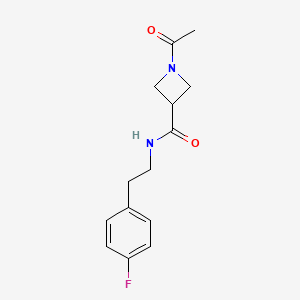
![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)


![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)
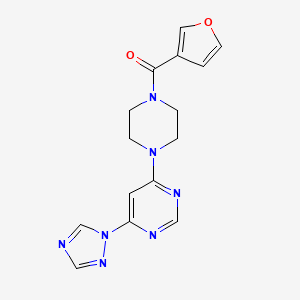
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)